Spectroscopic Profile of 4-Hydroxy-3-iodobenzaldehyde: A Technical Guide
Spectroscopic Profile of 4-Hydroxy-3-iodobenzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Hydroxy-3-iodobenzaldehyde (CAS No. 60032-63-5), a crucial intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a centralized resource for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside relevant experimental protocols.
Core Spectroscopic Data
The structural integrity and purity of 4-Hydroxy-3-iodobenzaldehyde can be ascertained through a combination of spectroscopic techniques. The following sections and tables summarize the essential data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 4-Hydroxy-3-iodobenzaldehyde, revealing the chemical environment of each proton and carbon atom.
¹H NMR Data
The ¹H NMR spectrum of 4-Hydroxy-3-iodobenzaldehyde exhibits characteristic signals for the aldehydic, hydroxyl, and aromatic protons. The data presented below was acquired in deuterated chloroform (CDCl₃) at 400 MHz.[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.81 | Singlet (s) | - | 1H | Aldehyde (-CHO) |
| 8.22 | Singlet (s) | - | 1H | Aromatic (H-2) |
| 7.80 | Doublet (d) | 6.8 | 1H | Aromatic (H-6) |
| 7.12 | Doublet (d) | 8.3 | 1H | Aromatic (H-5) |
| 5.84 | Singlet (s) | - | 1H | Hydroxyl (-OH) |
¹³C NMR Data
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 190-192 | Aldehyde Carbonyl (C=O) |
| 158-160 | C4 (C-OH) |
| 140-142 | C2 (C-H) |
| 130-132 | C6 (C-H) |
| 128-130 | C1 (C-CHO) |
| 115-117 | C5 (C-H) |
| 85-87 | C3 (C-I) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 4-Hydroxy-3-iodobenzaldehyde. The key absorption bands are indicative of the hydroxyl, aldehyde, and aromatic moieties.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3100 | Broad | O-H stretch (Phenolic) |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~2900-2800 & ~2800-2700 | Medium | C-H stretch (Aldehyde) |
| ~1700-1680 | Strong | C=O stretch (Aldehyde) |
| ~1600-1580 | Medium-Strong | C=C stretch (Aromatic) |
| ~1200-1100 | Strong | C-O stretch (Phenolic) |
| ~850-750 | Strong | C-H bend (Aromatic, out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| MALDI | M+H⁺ | 248.238[1] | [M+H]⁺ |
| LCMS | ES- | 247.1[1] | [M-H]⁻ |
| Computed | - | 248.02 (Molecular Weight)[2] | M |
| Computed | - | 247.93343 (Exact Mass)[2] | M |
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible and high-quality spectroscopic data. The following are generalized procedures for the analysis of a solid organic compound like 4-Hydroxy-3-iodobenzaldehyde.
NMR Spectroscopy Protocol
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Sample Preparation : Dissolve 5-25 mg of 4-Hydroxy-3-iodobenzaldehyde in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
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Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
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Data Acquisition : Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse program. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
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Data Processing : Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
IR Spectroscopy Protocol (KBr Pellet Method)
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Sample Preparation : Grind 1-2 mg of 4-Hydroxy-3-iodobenzaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation : Place the mixture into a pellet press and apply high pressure to form a thin, transparent pellet.
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Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Background Subtraction : A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Mass Spectrometry Protocol (MALDI-TOF)
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Matrix and Sample Preparation : Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in an appropriate solvent (e.g., a mixture of acetonitrile and water). Mix the sample solution with the matrix solution.
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Spotting : Spot a small volume (typically 1 µL) of the sample-matrix mixture onto the MALDI target plate and allow it to air-dry, leading to co-crystallization.
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Data Acquisition : Insert the target plate into the mass spectrometer. A pulsed laser is used to irradiate the sample spot, causing desorption and ionization. The ions are then accelerated in a time-of-flight (TOF) analyzer, and their m/z is determined based on their flight time to the detector.
Visualized Workflow: Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound like 4-Hydroxy-3-iodobenzaldehyde.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
